molecular formula C9H10N2O B8778329 {1-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl}methanol

{1-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl}methanol

Cat. No. B8778329
M. Wt: 162.19 g/mol
InChI Key: YLZDGBXMVBCQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05624935

Procedure details

A procedure similar to that described in Preparation 2 was repeated, except that 130 mg of ethyl 1-methyl-7-azaindole-2-carboxylate (prepared as described in Preparation 80), 23 mg of lithium aluminum hydride and 2 ml of tetrahydrofuran were used, to give 110 mg of the title compound having Rf=0.47 (on silica gel thin layer chromatography using a 3:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][N:9]=2)[CH:4]=[C:3]1[C:11](OCC)=[O:12].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[OH:12][CH2:11][C:3]1[N:2]([CH3:1])[C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][N:9]=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
CN1C(=CC2=CC=CN=C12)C(=O)OCC
Step Two
Name
Quantity
23 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 2

Outcomes

Product
Name
Type
product
Smiles
OCC=1N(C2=NC=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: CALCULATEDPERCENTYIELD 106.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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